molecular formula C10H7BrClNO2S B15363907 Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B15363907
M. Wt: 320.59 g/mol
InChI Key: JUWHCPWCJKQKSR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is a halogenated thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a bromine atom at position 2, a chlorine atom at position 4, and an ethyl ester group at position 5 of the heterocyclic framework. The bromine and chlorine atoms serve as electrophilic sites for nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives .

Properties

Molecular Formula

C10H7BrClNO2S

Molecular Weight

320.59 g/mol

IUPAC Name

ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)6-4-13-9-5(8(6)12)3-7(11)16-9/h3-4H,2H2,1H3

InChI Key

JUWHCPWCJKQKSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of Preformed 4-Chloro Derivatives

Direct bromination of ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate represents the most straightforward approach to installing the C2-bromo substituent. Analogous protocols for thiazole systems demonstrate that bromination at electron-rich positions can be achieved using copper(II) bromide (CuBr₂) in conjunction with diazotizing agents like tert-butyl nitrite. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes bromination via in situ diazonium salt formation, yielding ethyl 2-bromo-4-methylthiazole-5-carboxylate in 76–87% yields. Adapting this method to the thienopyridine scaffold would involve:

  • Diazotization : Treatment of a hypothetical 2-amino-4-chlorothieno[2,3-b]pyridine-5-carboxylate precursor with tert-butyl nitrite in acetonitrile.
  • Bromination : Reaction of the diazonium intermediate with CuBr₂ at 60–80°C to substitute the amino group with bromine.

This pathway remains speculative, as no literature explicitly describes the synthesis of the 2-amino precursor. However, the structural similarity to documented thiazole systems supports its feasibility.

Metal-Catalyzed Bromination

Palladium-catalyzed cross-coupling offers an alternative route to install bromine at C2. For instance, Suzuki-Miyaura coupling could theoretically replace a boronic acid substituent at C2 with bromine using Pd(PPh₃)₄ and a brominating agent. While this method is well-established for aryl halides, its application to thienopyridines requires validation.

Multi-Step Synthesis from Halogenated Precursors

Cyclization of Halogenated Thiophene and Pyridine Fragments

Constructing the thieno[2,3-b]pyridine core from pre-halogenated building blocks may improve regioselectivity. A plausible sequence involves:

  • Thiophene Synthesis : Preparation of 3-bromo-5-chlorothiophene-2-carboxylate via bromination of 5-chlorothiophene-2-carboxylate using N-bromosuccinimide (NBS).
  • Pyridine Annulation : Cyclocondensation with a chlorinated pyridine fragment under acidic conditions to form the fused ring system.

This approach mirrors the synthesis of ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, where cyclization of ethyl 4-chloronicotinate with thiophene derivatives is reported.

Functional Group Interconversion

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.

  • Reduction: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-yl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in binding to biological receptors, leading to downstream effects such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Compound 8, ): This compound substitutes bromine at position 2 with chlorine and introduces a nitro group at position 3, an oxo group at position 4, and a cyclopropyl ring at position 6. The electron-withdrawing nitro and oxo groups enhance the electrophilicity of the 2-chloro substituent, facilitating palladium-catalyzed amination with aromatic amines. In contrast, the bromine in the target compound may offer greater reactivity in Suzuki or Ullmann couplings due to its lower bond dissociation energy compared to chlorine .
  • Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate (): Here, the 4-chloro group in the target compound is replaced with a 4-cyano-4-methylpiperidinyl moiety. The piperidine substitution increases steric bulk and introduces a basic nitrogen, likely improving solubility in polar solvents. The absence of a 2-bromo group in this analog limits its utility in sequential substitution reactions at position 2, highlighting the versatility of the target compound’s dual halogenation .

Physicochemical Properties

  • Solubility and Stability: The target compound’s halogenated structure likely reduces aqueous solubility compared to amino-substituted analogs (e.g., ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate, ). However, the ester group improves lipophilicity, which may enhance membrane permeability in biological assays .
  • Thermal and Chemical Stability : Bromine’s higher atomic weight and polarizability may increase the compound’s melting point relative to chloro analogs. The 4-chloro group’s resistance to hydrolysis under basic conditions (as seen in ) suggests stability during synthetic manipulations .

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate and its derivatives?

The compound is synthesized via nucleophilic substitution reactions. For example, starting from ethyl 5-carboethoxy-4-chlorothieno[2,3-b]pyridine, the 2-chloro substituent can be replaced with aryloxo or arylthio groups using phenol derivatives or thiophenol under basic conditions . Reaction parameters such as temperature (e.g., 80–85°C reflux) and catalysts (e.g., palladium for amination) are critical for optimizing yields .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and DEPT spectra to assign proton and carbon environments. IR spectroscopy identifies functional groups like ester carbonyls. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX programs) further validate purity and molecular geometry .

Q. What are the primary biological targets or pathways implicated in the compound’s activity?

Derivatives of this scaffold exhibit cytotoxicity against leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000) by inhibiting cell proliferation, with IC50_{50} values in the low micromolar range . The bromo and chloro substituents may enhance interactions with DNA or enzymes involved in cancer pathways .

Advanced Research Questions

Q. How do structural modifications at the 2-position of thieno[2,3-b]pyridine derivatives influence their biological activity?

Substituting the 2-position with aryloxo groups (e.g., phenol or salicylaldehyde derivatives) significantly enhances cytotoxicity. For instance, compound 3b (2-phenol derivative) showed IC50_{50} values of 2.58 µM against CCRF-CEM cells, attributed to improved hydrogen bonding with biological targets . Conversely, rigidifying the scaffold (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridine) can optimize antiviral activity against HSV-1 by mimicking acridone alkaloids .

Q. How can researchers address discrepancies in reported biological activities (e.g., antiviral vs. anticancer) of similar thieno[2,3-b]pyridine derivatives?

Discrepancies arise from variations in assay design (e.g., cell lines, viral strains) and substituent effects. To reconcile these, standardize in vitro models (e.g., use identical multidrug-resistant cell lines) and conduct parallel screening against diverse targets. For example, derivatives with nitro groups at the 3-position showed divergent activities: anticancer in CEM/ADR5000 cells vs. anti-HSV-1 in viral plaque assays .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Catalyst use : Palladium catalysts enable efficient amination of 2-chloro precursors with aromatic amines .
  • Temperature control : Prolonged reflux (24 h) ensures complete hydrolysis of ester intermediates to carboxylic acids .

Q. How does the presence of bromo and chloro substituents affect the compound’s reactivity in cross-coupling reactions?

The bromo group at the 2-position is more reactive than the chloro group at the 4-position in Suzuki-Miyaura couplings due to lower bond dissociation energy. This allows selective functionalization for generating biaryl derivatives, which are valuable in drug discovery . The chloro substituent can later undergo displacement with amines or thiols to diversify the scaffold .

Q. What in vitro models are appropriate for evaluating the compound’s efficacy against multidrug-resistant cancers?

The CEM/ADR5000 leukemia cell line, which overexpresses P-glycoprotein efflux pumps, is a robust model for multidrug resistance. Assays should include comparative IC50_{50} determinations against sensitive cell lines (e.g., CCRF-CEM) and use verapamil as a resistance reversal control .

Q. What computational methods support the rational design of thieno[2,3-b]pyridine-based therapeutics?

Molecular docking and QSAR studies can predict interactions with targets like tyrosine kinases or viral proteases. For example, rigid analogue approaches (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridine) were designed computationally to mimic acridone alkaloids, enhancing anti-HSV-1 activity .

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